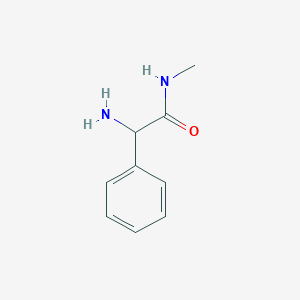

2-amino-N-methyl-2-phenylacetamide

Description

2-Amino-N-methyl-2-phenylacetamide (CAS: 93782-07-1) is a chiral acetamide derivative featuring a phenyl group, a methyl-substituted amino group, and a secondary amide bond. This compound is structurally characterized by its α-amino acetamide backbone, which confers unique reactivity and stereochemical properties. It is synthesized via methods such as the coupling of (S)-2-(tert-butoxycarbonylamino)-2-phenylacetic acid with methylamine, followed by deprotection .

Properties

IUPAC Name |

2-amino-N-methyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKJABDQUZLZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-phenylacetamide typically involves the reaction of N-methyl-2-phenylacetamide with an appropriate amine source. One common method is the reaction of N-methyl-2-phenylacetamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

2-amino-N-methyl-2-phenylacetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound exhibits steric hindrance at the α-amino group, which reduces reaction yields in quinolylation (e.g., 63% vs. 85% for less hindered analogs) .

- The N-(4-nitrophenyl)-2-phenylacetamide derivative shows higher electrophilicity at the amide nitrogen due to the electron-withdrawing nitro group, enhancing alkylation reactivity .

Pharmacological Profiles

- The target compound’s (S)-enantiomer is critical for receptor binding in cannabinoid modulators, whereas N-[2-(diethylamino)ethyl]-2-phenylacetamide lacks documented receptor interactions .

- The fluorinated analog (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-... demonstrates >500-fold selectivity for M3 over M2 receptors, a feature absent in simpler acetamides .

Biological Activity

2-Amino-N-methyl-2-phenylacetamide, also known as (2R)-2-amino-N-methyl-2-phenylacetamide, is an organic compound with significant biological activity. Its unique structure, characterized by an amino group, a methyl group, and a phenyl group attached to an acetamide backbone, contributes to its interactions with various biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12N2O

- Molecular Weight : Approximately 168.21 g/mol

- Structure : Contains a chiral center, leading to stereoisomerism.

Biological Activity

Research indicates that this compound exhibits notable interactions with neurotransmitter receptors:

- NMDA Receptor Antagonism : The compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This antagonistic action suggests potential therapeutic applications in treating neurological disorders such as depression and chronic pain .

- Adenosine A1 Receptor Interaction : It also interacts with adenosine A1 receptors, influencing neurotransmitter release and modulating excitatory signaling pathways in the brain .

- Inhibition of α-Glucosidase : Although primarily studied for its effects on neurotransmitter systems, related compounds have shown inhibitory activity against α-glucosidase, indicating potential applications in managing diabetes .

The mechanism of action involves binding to specific receptors or enzymes, altering their activity and leading to various physiological effects. The compound's structure allows it to form hydrogen bonds with biological molecules, influencing their function .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a favorable profile for therapeutic use. Its stability at room temperature and ability to penetrate biological membranes enhance its potential as a drug candidate .

Table 1: Summary of Biological Activities

Relevant Research Findings

- Neuropharmacological Studies : Investigations into the neuropharmacological effects have highlighted the compound's potential benefits in treating conditions like depression and anxiety by modulating neurotransmitter systems .

- Structure-Activity Relationship (SAR) Studies : SAR studies have identified critical structural features that enhance the biological activity of related compounds, providing insights into optimizing therapeutic efficacy .

- Comparative Analyses : Comparisons with similar compounds like ketamine have been made regarding pharmacokinetics and cognitive effects, suggesting that this compound may offer advantages in dosing frequency and side effect profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.